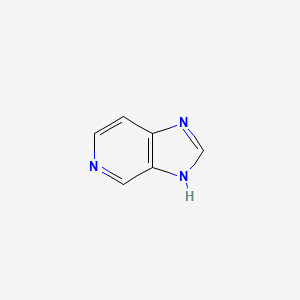

5-Azabenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOOKRVGOBKDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181667 | |

| Record name | 3,5-Diazaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-97-9 | |

| Record name | 3,5-Diazaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo[4,5-c]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diazaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Azabenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Using Sodium Hexamethyldisilazane (NaHMDS)

- Stage 1 : React 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane (NaHMDS) in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 20°C under an inert atmosphere for 1 hour.

- Stage 2 : Add methyl iodide to the reaction mixture and stir at 20°C for an additional 11 hours.

Steps :

- Dissolve 4-chloro-3H-imidazo[4,5-c]pyridine (1 g, 6.51 mmol) in DMSO/THF (2.5 mL/25 mL).

- Add NaHMDS (9.76 mL, 9.76 mmol) at 20°C under nitrogen.

- Stir for 1 hour, then add methyl iodide (1.21 mL, 19.5 mmol).

- Stir the mixture for another 11 hours.

- Filter the reaction mixture and concentrate the filtrate to obtain a residue.

- Purify the residue using preparative HPLC to yield two intermediates:

- Intermediate DG: Yield of 24%.

- Intermediate DH: Yield of 19%.

Yield Summary :

| Intermediate | Yield (%) | Purification Method | |

|---|---|---|---|

| DG | 24 | Prep-HPLC | |

| DH | 19 | Prep-HPLC |

Hydrolysis of Methyl Ester Derivatives

- Stage 1 : Hydrolyze methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate using lithium hydroxide in THF and water at room temperature for 16 hours.

- Stage 2 : Acidify with hydrochloric acid.

Steps :

- Prepare a solution of methyl ester precursor (0.12 g, 0.62 mmol) in THF (2 mL) and water (2 mL).

- Add lithium hydroxide (52 mg, 1.2 mmol) at room temperature and stir for 16 hours.

- Monitor reaction completion using TLC.

- Evaporate volatiles under reduced pressure.

- Dilute residue with water and wash with ethyl acetate.

- Acidify the aqueous layer with concentrated HCl and evaporate under vacuum.

- Dry the residue by co-distillation with toluene to yield the final product.

Yield Summary :

| Product | Yield (%) | Purification Method | |

|---|---|---|---|

| 3-Methyl-3H-Imidazo[4,5-c]pyridine-6-Carboxylic Acid | 90 | Co-distillation |

Condensation Reactions

Condensation reactions are used to prepare tetrahydroimidazo[4,5-c]pyridine derivatives.

- Solvents: Ethanol, acetonitrile, or dioxane.

- Temperature: Reflux conditions for 4–12 hours.

Steps :

- Combine reactants in a suitable solvent such as ethanol or acetonitrile.

- Heat under reflux for the specified duration.

- Isolate products by crystallization as free bases or salts of pharmaceutically acceptable acids.

This method is versatile and allows isolation of derivatives in various forms depending on the desired application.

Data Table Summary

The following table summarizes key preparation methods:

| Method | Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Sodium Hexamethyldisilazane | 4-Chloro-3H-Imidazo[4,5-c]pyridine | NaHMDS, THF/DMSO, Methyl Iodide | DG: 24; DH: 19 |

| Hydrolysis | Methyl Ester Derivative | Lithium Hydroxide, THF/Water | Acid Product: 90 |

| Condensation Reaction | Various Pyridine Derivatives | Ethanol/Acetonitrile/Dioxane; Reflux | Variable |

Chemical Reactions Analysis

Cyclization from Diaminopyridine Derivatives

The most common synthesis involves cyclization of 3,4-diaminopyridine derivatives:

- Formic acid-mediated cyclization : 5-Methyl-3,4-diaminopyridine reacts with concentrated formic acid (HCOOH) under reflux to yield 7-methyl-3H-imidazo[4,5-c]pyridine (Yield: 65–78%).

- Microwave-assisted condensation : 2-Amino-3-hydroxypyridine reacts with carboxylic acids (e.g., acetic acid) under microwave irradiation (120°C, 20 min) to produce substituted derivatives .

Oxidative Cyclocondensation

Reaction of 2,3-diaminopyridine with aldehydes in aqueous ethanol under oxidative conditions (air/O₂) forms the imidazo[4,5-c]pyridine scaffold via imine intermediates (Scheme 1) :

text2,3-Diaminopyridine + RCHO → Imine intermediate → Oxidative cyclization → 3H-Imidazo[4,5-c]pyridine

Key conditions : Na₂S₂O₄ as reductant, H₂O/MeOH solvent, 60–80°C .

Substitution at C-2 and C-7 Positions

Electrophilic substitution occurs preferentially at C-2 and C-7 due to electron-rich nitrogen atoms.

Oxidation of Methyl Substituents

Methyl groups at C-7 are oxidized to carboxylic acids or aldehydes:

- KMnO₄ oxidation : 7-Methyl-3H-imidazo[4,5-c]pyridine → 7-Carboxylic acid derivative (Yield: 40%) .

- SeO₂-mediated oxidation : Selective conversion to 7-formyl derivatives (Yield: 55–65%).

Annulation with Carbonyl Compounds

Condensation with α,β-unsaturated ketones or aldehydes forms fused polycyclic systems:

text3H-Imidazo[4,5-c]pyridine + CH₂=CHCOCH₃ → Tetrahydrobenzimidazopyridine (Yield: 45%) [18]

Alkylation and Arylation

- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-methyl derivatives (Yield: 80–90%) .

- C-H Arylation : Pd-catalyzed direct arylation at C-2 using aryl bromides (Yield: 60–70%) .

Antimicrobial Derivatives

- Bromo-substituted analogs : 5-Bromo-2-(4-amidinophenyl)-3H-imidazo[4,5-c]pyridine shows IC₅₀ = 1.8 µM against HL-60 leukemia cells .

Hydrolytic Stability

The imidazole ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions but degrades in strong oxidizing agents (e.g., H₂O₂).

Photodegradation

UV exposure (254 nm) induces ring-opening via cleavage of the C2–N3 bond, forming pyridine-3,4-diamine derivatives .

Comparative Reactivity with Isomers

| Feature | 3H-Imidazo[4,5-c]pyridine | 3H-Imidazo[4,5-b]pyridine |

|---|---|---|

| Electrophilic substitution | Prefers C-2 and C-7 positions | Favors C-5 and C-6 positions |

| Oxidation susceptibility | Higher (due to methyl position) | Lower |

| Alkylation regioselectivity | N1 > N3 | N3 > N1 |

Key Research Findings

Scientific Research Applications

3H-Imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-c]pyridine involves its interaction with various molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. It also acts as a proton pump inhibitor by blocking the enzyme responsible for acid secretion in the stomach .

Comparison with Similar Compounds

Structural Variations

The position of nitrogen atoms in the fused rings distinguishes imidazopyridine isomers:

- 3H-Imidazo[4,5-c]pyridine : Nitrogen at positions 1, 3 (imidazole) and 4, 5 (pyridine).

- 3H-Imidazo[4,5-b]pyridine : Nitrogen at positions 1, 3 (imidazole) and 3, 4 (pyridine).

- Imidazo[1,2-a]pyridine : Nitrogen at positions 1, 3 (imidazole) and 2 (pyridine).

Key Implications :

- Electronic properties and hydrogen-bonding capacity vary, affecting target binding. For example, 3H-imidazo[4,5-b]pyridine derivatives show enhanced selectivity for TYK2 kinase over JAK1 compared to [4,5-c] isomers due to subtle structural differences in the ATP-binding pocket .

- Molecular weight and logP values differ slightly, influencing pharmacokinetics (e.g., 3H-imidazo[4,5-c]pyridine-2-carboxylic acid has a molecular weight of 163.13 and logP of 0.3, favoring solubility ).

Pharmacological Activity Comparison

Anticancer and Anti-Inflammatory Activity

- 3H-Imidazo[4,5-c]pyridine: Demonstrated activity as ENPP1 inhibitors, relevant for immune modulation . Limited cytotoxicity data compared to [4,5-b] isomers.

- 3H-Imidazo[4,5-b]pyridine :

- Imidazo[1,2-a]pyridine :

Kinase Inhibition Profiles

| Compound | Target | Selectivity (Fold vs. JAK1) | Key Derivative | Reference |

|---|---|---|---|---|

| 3H-Imidazo[4,5-c]pyridine | JAK1/TYK2 | 1 (Dual activity) | GLPG3667 (Compound 9) | |

| 3H-Imidazo[4,5-b]pyridine | TYK2 | 21 | Compound 11 |

Key Insight : Scaffold hopping from [4,5-c] to [4,5-b] improved TYK2 selectivity by 21-fold, attributed to optimized binding interactions in the kinase domain .

Clinical and Developmental Status

- 3H-Imidazo[4,5-c]pyridine: Limited clinical development despite promising preclinical data (e.g., ENPP1 inhibitors) .

- 3H-Imidazo[4,5-b]pyridine : Advanced to preclinical trials for oncology (e.g., GLPG3667) .

- Imidazo[1,2-a]pyridine : Multiple FDA-approved drugs, reflecting better-established structure-activity relationships (SAR) .

Biological Activity

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. As a member of the imidazopyridine family, this compound exhibits potential therapeutic effects across various diseases, particularly in oncology and neuropharmacology. This article explores its biological activity, highlighting key research findings, case studies, and the structure-activity relationship (SAR) that underpins its pharmacological effects.

Chemical Structure and Properties

3H-Imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring structure. This unique configuration contributes to its ability to interact with various biological targets. The general formula can be represented as:

Table 1: Structural Characteristics of 3H-Imidazo[4,5-c]pyridine

| Property | Value |

|---|---|

| Molecular Weight | 118.14 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that 3H-Imidazo[4,5-c]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. Notably, compounds derived from this scaffold have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation.

- Case Study : A study demonstrated that certain derivatives of 3H-Imidazo[4,5-c]pyridine inhibited CDK2 and Aurora B with IC50 values ranging from 0.004 to 0.046 µM, showcasing their potential as anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to purines suggests potential interactions with neurotransmitter systems.

- Findings : Imidazopyridines have been shown to modulate pathways involved in neuroinflammation and neurodegeneration, indicating their possible use in treating conditions such as Alzheimer's disease .

Enzyme Inhibition

3H-Imidazo[4,5-c]pyridine has been identified as a potent inhibitor of several enzymes involved in critical biological pathways:

- GSK-3 Inhibition : Compounds based on this structure have demonstrated strong inhibition of glycogen synthase kinase 3 (GSK-3), with IC50 values as low as 1–12 nM .

- PKA and MAP Kinase Pathways : The compound's ability to inhibit protein kinases suggests its role in regulating signaling pathways associated with cancer cell proliferation and survival .

Table 2: Biological Activities of 3H-Imidazo[4,5-c]pyridine Derivatives

| Activity Type | Target/Effect | IC50 Range |

|---|---|---|

| Anticancer | CDK2, Aurora B | 0.004 - 0.046 µM |

| Neuroprotection | Neuroinflammatory pathways | N/A |

| Enzyme Inhibition | GSK-3 | 1 - 12 nM |

| Kinase Inhibition | PKA, MAP Kinases | N/A |

Structure-Activity Relationship (SAR)

The biological activity of 3H-Imidazo[4,5-c]pyridine is significantly influenced by its substituents. Modifications at specific positions on the imidazopyridine ring can enhance potency and selectivity.

- Substituent Variations : Studies have shown that introducing halogen groups or amidino substituents can markedly increase antiproliferative activity against cancer cells . For example, bromo-substituted derivatives exhibited improved efficacy compared to their unsubstituted counterparts.

Table 3: SAR Insights for Imidazo[4,5-c]pyridine Derivatives

| Substituent | Position | Effect on Activity |

|---|---|---|

| Bromo | C2 | Increased antiproliferative |

| Amidino | C6 | Enhanced selectivity |

Q & A

Q. What are the standard synthetic routes for 3H-imidazo[4,5-c]pyridine and its derivatives?

The synthesis often involves cyclocondensation reactions. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can react with arylidenemalononitriles under basic conditions to form bis[imidazo]pyridine derivatives . Alternatively, nucleophilic substitution on halogenated pyridines (e.g., 2-bromo-5-fluoropyridine) followed by annulation yields imidazo-pyridine cores . Purification typically employs column chromatography, with UHPLC-MS and NMR used to confirm purity and isomer ratios .

Q. How can prototropic tautomerism in 3H-imidazo[4,5-c]pyridine derivatives be experimentally characterized?

Prototropic behavior is studied using UV-Vis and fluorescence spectroscopy in solvents of varying polarity. For instance, 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine exhibits solvent-dependent shifts in emission spectra, indicating intramolecular proton transfer (ESIPT) or charge transfer (ICT) mechanisms. Aqueous vs. organic solvents significantly influence tautomeric equilibrium, with pH titration further elucidating protonation states .

Q. What analytical methods are critical for assessing the purity and structural integrity of 3H-imidazo[4,5-c]pyridine compounds?

Key techniques include:

- UHPLC-MS : Determines purity (>98% is typical for pharmacological studies) and identifies byproducts .

- NMR : Resolves isomer ratios (e.g., 1:1 mixtures of 6-{1H-imidazo...} and 6-{3H-imidazo...} pyridine carbaldehydes) .

- Elemental Analysis : Validates molecular formula consistency, especially for novel derivatives .

Advanced Research Questions

Q. How can DFT calculations optimize the design of 3H-imidazo[4,5-c]pyridine-based kinase inhibitors?

Density Functional Theory (DFT) models predict electronic properties and binding affinities. For example, studies on 3H-imidazo[4,5-b]pyridines as c-Met kinase inhibitors used DFT to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution, correlating with inhibitory activity (IC values <10 µM) . Solvent effects and protonation states are modeled using polarizable continuum models (PCM) to refine drug-receptor interactions .

Q. What strategies address challenges in synthesizing and isolating isomerically pure 3H-imidazo[4,5-c]pyridine derivatives?

Isomeric mixtures (e.g., 1H vs. 3H tautomers) are common due to nitrogen lone-pair delocalization. Strategies include:

- Chromatographic Separation : Use chiral columns or gradient elution for isomers with subtle polarity differences .

- Crystallization : Leverage differential solubility in solvents like chloroform/hexane .

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to direct regioselectivity during synthesis .

Q. How do structural modifications of 3H-imidazo[4,5-c]pyridine impact COX-1/COX-2 inhibition selectivity?

Introducing diaryl pharmacophores at positions 2 and 3 enhances selectivity. For example, 2,3-diaryl derivatives (e.g., compound 3f) showed COX-2 inhibition (IC = 9.2 µM) over COX-1 (IC = 21.8 µM) due to steric and electronic complementarity with the COX-2 active site. Molecular docking and comparative molecular field analysis (CoMFA) guide rational design .

Q. What in vivo pharmacokinetic (PK) parameters are critical for evaluating 3H-imidazo[4,5-c]pyridine drug candidates?

Key PK metrics include:

- Brain:Plasma Ratio : Assess blood-brain barrier penetration (e.g., low ratios indicate limited CNS activity) .

- Metabolic Stability : Microsomal assays (e.g., mouse liver microsomes) quantify cytochrome P450-mediated degradation .

- Plasma Half-Life : Determines dosing frequency; modifications like fluorination or methylsulfinyl groups improve stability .

Q. How can photophysical properties of 3H-imidazo[4,5-c]pyridine derivatives inform their application in biosensing?

Derivatives with ESIPT/ICT characteristics (e.g., 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine) exhibit solvent- and pH-dependent fluorescence. Time-resolved spectroscopy reveals dual emission bands (∼400 nm and ∼500 nm), enabling pH-sensitive probes or metal ion sensors .

Methodological Notes

- Kinase Inhibition Assays : Use recombinant kinases (e.g., c-Met, Aurora A) in ATP-competitive assays with luminescent/colorimetric detection (e.g., ADP-Glo™) .

- DFT Parameters : B3LYP/6-31G(d) basis set for geometry optimization; solvent effects modeled with SMD .

- In Vivo PK Studies : Administer compounds intravenously/orally in rodents; quantify plasma/brain levels via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.